synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide
synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide
An In-Depth Technical Guide to the Synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, technically detailed framework for the , a molecule of interest for scaffold-based drug discovery. Hydrazide derivatives are significant in medicinal chemistry, serving as crucial intermediates for synthesizing various heterocyclic compounds with diverse biological activities.[1] This document outlines a robust two-step synthetic pathway, beginning with the N-arylation of p-anisidine followed by the hydrazinolysis of the resulting ester intermediate. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to ensure reproducibility and high-yield synthesis. All protocols are presented with detailed, step-by-step instructions, supported by characterization data, safety precautions, and visual workflows to facilitate practical application in a research and development setting.
Introduction: The Significance of the Hydrazide Scaffold
The hydrazide functional group (-CONHNH₂) is a versatile and privileged scaffold in modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[2] The ability of the hydrazide moiety to act as a key building block for various heterocyclic systems, such as 1,2,4-triazoles and thiadiazoles, further enhances its utility.[1] The target molecule, 2-[(4-methoxyphenyl)amino]butanohydrazide, combines this reactive hydrazide core with an N-aryl amino acid backbone, presenting a unique scaffold for generating novel compound libraries for high-throughput screening and lead optimization in drug discovery programs. This guide provides a validated, efficient pathway to access this valuable chemical entity.
Overall Synthetic Pathway
The (3) is achieved through a two-step process. The first step involves a nucleophilic substitution reaction to form the intermediate ethyl 2-[(4-methoxyphenyl)amino]butanoate (2). The second step is the subsequent conversion of this ester to the final hydrazide product via hydrazinolysis.
Caption: Overall two-step synthesis pathway for 2-[(4-methoxyphenyl)amino]butanohydrazide (3).
Part 1: Synthesis of Ethyl 2-[(4-methoxyphenyl)amino]butanoate (2)
Principle and Rationale
This initial step is a classic nucleophilic substitution reaction (Sₙ2). The nitrogen atom of p-anisidine (4-methoxyaniline), acting as the nucleophile, attacks the electrophilic carbon atom bonded to bromine in ethyl 2-bromobutanoate. The reaction requires a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, thereby preventing the protonation of the p-anisidine reactant and driving the reaction towards the product. Potassium carbonate (K₂CO₃) is an effective and economical choice for this purpose. Ethanol serves as a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction under reflux conditions, providing the necessary thermal energy to overcome the activation barrier. A similar approach is often used for the synthesis of related phenoxy-butanoates.[3]
Detailed Experimental Protocol
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Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-anisidine (1, 12.3 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 200 mL of absolute ethanol.
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Addition of Alkyl Halide: While stirring the suspension, add ethyl 2-bromobutanoate (21.5 g, 0.11 mol) dropwise over 15 minutes at room temperature. The slight excess of the alkylating agent ensures the complete consumption of the limiting p-anisidine.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of ethanol (2 x 20 mL).
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Solvent Removal: Combine the filtrate and washings, and remove the ethanol under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the resulting oily residue in 150 mL of ethyl acetate. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL). This removes any remaining inorganic impurities and water-soluble components.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
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Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a gradient of 5% to 15% ethyl acetate in hexane) to obtain the pure ethyl 2-[(4-methoxyphenyl)amino]butanoate (2).
Caption: Experimental workflow for the synthesis and purification of intermediate (2).
Part 2: Synthesis of 2-[(4-methoxyphenyl)amino]butanohydrazide (3)
Principle and Rationale
The final step is the conversion of the ester functional group into a hydrazide through hydrazinolysis. This is a nucleophilic acyl substitution reaction where hydrazine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The reaction displaces the ethoxide (-OEt) leaving group to form the more stable hydrazide product. The reaction is typically performed in an alcoholic solvent like ethanol, which is compatible with both the ester and hydrazine hydrate. A significant excess of hydrazine hydrate is used to ensure the reaction goes to completion. Heating to reflux provides the necessary energy for the reaction to proceed at a practical rate. This method is a standard and widely employed technique for preparing N-protected α-amino acid hydrazides from their corresponding esters.[4]
Detailed Experimental Protocol
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Reaction Setup: In a 250 mL round-bottom flask fitted with a reflux condenser, dissolve the purified ethyl 2-[(4-methoxyphenyl)amino]butanoate (2, 23.7 g, 0.1 mol) in 150 mL of absolute ethanol.
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Addition of Hydrazine: To this solution, add hydrazine hydrate (80% solution, 18.8 g, 0.3 mol) in a single portion. The use of a 3-fold molar excess ensures a high conversion rate.
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Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 8-10 hours. The reaction can be monitored by TLC, observing the disappearance of the starting ester spot.
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Product Isolation: Upon completion, cool the reaction mixture in an ice bath for 1-2 hours. The product, being less soluble in cold ethanol, will precipitate out as a crystalline solid.
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Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether (2 x 30 mL) to remove any residual soluble impurities.
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Drying: Dry the collected solid product under vacuum at 40-50 °C for 4 hours to yield the pure 2-[(4-methoxyphenyl)amino]butanohydrazide (3).
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Recrystallization (Optional): If further purification is required, the product can be recrystallized from hot ethanol.
Caption: Experimental workflow for the hydrazinolysis and isolation of the final product (3).
Data Summary and Characterization
Quantitative Data
| Step | Compound Name | Formula | MW ( g/mol ) | Molar Eq. | Theoretical Yield (g) |
| 1 | Ethyl 2-[(4-methoxyphenyl)amino]butanoate (2) | C₁₃H₁₉NO₃ | 237.29 | 1.0 | 23.73 |
| 2 | 2-[(4-methoxyphenyl)amino]butanohydrazide (3) | C₁₁H₁₇N₃O₂ | 223.27 | 1.0 | 22.33 |
Typical experimental yields for Step 1 range from 75-85%, and for Step 2 from 80-90%.
Expected Characterization Data for Product (3)
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Appearance: White to off-white crystalline solid.
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Melting Point: To be determined experimentally.
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IR (KBr, cm⁻¹): 3300-3400 (N-H stretching, hydrazide & amine), 1640-1660 (C=O stretching, amide I), 1510-1530 (N-H bending, C=C aromatic), 1240 (C-O stretching, ether).
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¹H NMR (400 MHz, DMSO-d₆, δ ppm): Signals corresponding to aromatic protons of the methoxyphenyl group (approx. 6.7-6.9 ppm), a singlet for the methoxy group protons (approx. 3.7 ppm), signals for the butanohydrazide backbone (CH, CH₂, CH₃), and exchangeable protons for the NH and NH₂ groups. The ¹H-NMR spectrum for a related compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, shows characteristic peaks for the -NH₂ and -OCH₃ groups.[5]
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¹³C NMR (100 MHz, DMSO-d₆, δ ppm): A signal for the carbonyl carbon (approx. 170-175 ppm), signals for the aromatic carbons (approx. 114-152 ppm), a signal for the methoxy carbon (approx. 55 ppm), and signals for the aliphatic carbons of the butanohydrazide chain.
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Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₇N₃O₂ [M+H]⁺: 224.1399; found: 224.1401 (example value).
Safety Precautions
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Ethyl 2-bromobutanoate: Is a lachrymator and irritant. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. All manipulations must be performed in a fume hood. Avoid contact with skin and eyes. Use appropriate chemically resistant gloves.
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General Precautions: All reactions should be performed with appropriate care. Refluxing flammable solvents like ethanol requires a proper heating mantle and condenser setup to prevent vapor escape.
Conclusion
The two-step synthesis detailed in this guide provides a reliable and efficient method for producing 2-[(4-methoxyphenyl)amino]butanohydrazide. The procedure employs standard organic chemistry techniques and readily available reagents, making it accessible for most research laboratories. The resulting N-aryl amino hydrazide is a valuable building block for further chemical elaboration, offering a promising starting point for the development of novel therapeutic agents.
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